molecular formula C8H17ClN2 B6222742 N,N-diethylcyclopropanecarboximidamide hydrochloride CAS No. 2758006-31-2

N,N-diethylcyclopropanecarboximidamide hydrochloride

Cat. No.: B6222742
CAS No.: 2758006-31-2
M. Wt: 176.7
InChI Key:
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Description

N,N-diethylcyclopropanecarboximidamide hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring and an amidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethylcyclopropanecarboximidamide hydrochloride typically involves the reaction of cyclopropanecarboxylic acid with diethylamine in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process typically includes steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N,N-diethylcyclopropanecarboximidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amidine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce amines.

Scientific Research Applications

N,N-diethylcyclopropanecarboximidamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-diethylcyclopropanecarboximidamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N,N’-diisopropylcarbodiimide: Used in peptide synthesis and has similar reactivity.

    N,N’-dicyclohexylcarbodiimide: Another carbodiimide used in organic synthesis, particularly for amide bond formation.

Uniqueness: N,N-diethylcyclopropanecarboximidamide hydrochloride is unique due to its specific structure, which combines a cyclopropane ring with an amidine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

2758006-31-2

Molecular Formula

C8H17ClN2

Molecular Weight

176.7

Purity

95

Origin of Product

United States

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